molecular formula C14H13Cl3N4O3 B11828541 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea

1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea

Cat. No.: B11828541
M. Wt: 391.6 g/mol
InChI Key: VTXWRMSXTUMNJQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea typically involves the following steps:

    Formation of the Chloropyrimidine Intermediate: The chloropyrimidine ring can be synthesized through the reaction of appropriate starting materials such as 4-chloropyrimidine with chlorinating agents under controlled conditions.

    Coupling with Dichlorodimethoxyphenyl Group: The chloropyrimidine intermediate is then coupled with a dichlorodimethoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.

    Methylation: The final step involves the methylation of the urea group to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloropyrimidine and dichlorodimethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichlorophenyl)-1-methylurea: Lacks the dimethoxy groups, which may affect its chemical properties and applications.

    1-(6-Chloropyrimidin-4-yl)-3-(3,5-dimethoxyphenyl)-1-methylurea: Lacks the dichloro groups, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C14H13Cl3N4O3

Molecular Weight

391.6 g/mol

IUPAC Name

1-(6-chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea

InChI

InChI=1S/C14H13Cl3N4O3/c1-21(10-5-9(15)18-6-19-10)14(22)20-13-11(16)7(23-2)4-8(24-3)12(13)17/h4-6H,1-3H3,(H,20,22)

InChI Key

VTXWRMSXTUMNJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=NC=N1)Cl)C(=O)NC2=C(C(=CC(=C2Cl)OC)OC)Cl

Origin of Product

United States

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